molecular formula C9H11NO2S B042496 N-benzylethenesulfonamide CAS No. 75454-03-4

N-benzylethenesulfonamide

Cat. No. B042496
CAS RN: 75454-03-4
M. Wt: 197.26 g/mol
InChI Key: GCEYCKWJLKOCGM-UHFFFAOYSA-N
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Description

“N-benzylethenesulfonamide” is a chemical compound with the formula C9H11NO2S . It is used in the synthesis of sulfone-containing aminoglycoside-CoA substrates as mechanistic probes for aminoglycoside N-6’-acetyl transferase .


Synthesis Analysis

The synthesis of “N-benzylethenesulfonamide” can be achieved from 2-CHLOROETHANESULFONYL CHLORIDE and Benzylamine . A study also mentioned the synthesis of new aryl thiazolone–benzenesulfonamides, which could be related to the synthesis process of "N-benzylethenesulfonamide" .


Molecular Structure Analysis

The molecular structure of “N-benzylethenesulfonamide” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . A detailed molecular structure analysis would require specific data from these techniques.


Chemical Reactions Analysis

“N-benzylethenesulfonamide” can engage in a variety of reactions such as fluorinations, fluorodemethylations, sulfonylations, and amidations . The specific reaction conditions and outcomes would depend on the experimental setup and the presence of other reactants.

Scientific Research Applications

  • Progesterone Receptor Antagonists : N-(4-phenoxyphenyl)benzenesulfonamide derivatives show promise as nonsteroidal progesterone receptor antagonists, potentially treating diseases such as uterine leiomyoma, endometriosis, breast cancer, and psychiatric disorders (Yamada et al., 2016).

  • Carbonic Anhydrase Inhibitors : N-substituted benzenesulfonamides have potential as carbonic anhydrase inhibitors, with their mechanism involving the binding to the zinc group in human isoform II (Di Fiore et al., 2011).

  • Bacterial Biofilm Inhibition : New N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides effectively inhibit bacterial biofilms while exhibiting mild cytotoxicity (Abbasi et al., 2020).

  • Antibacterial Activity : N-leucinyl benzenesulfonamides show promising antibacterial activity against Gram-negative pathogens, especially against E. coli leucyl-tRNA synthetase, making them a potential template for antibacterial drug discovery (Charlton et al., 2018).

  • Solid-Phase Synthesis : Polymer-supported benzenesulfonamides can be key intermediates in various chemical transformations, yielding diverse privileged scaffolds in solid-phase synthesis (Fülöpová & Soural, 2015).

  • Gold(I)-Catalyzed Chemistry : A gold(I)-catalyzed cascade reaction allows for the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides, revealing new aspects of gold carbenoid chemistry in group migration (Wang et al., 2014).

  • Neurotoxicity of Plasticizers : N-Butyl benzenesulfonamide, used in polymerizing polyamide compounds, is neurotoxic and can cause spastic myelopathy in rabbits, raising safety concerns for humans (Strong et al., 2004).

  • Antimycobacterial Agents : Thiol-activated sulfur dioxide compounds, including N-Benzyl-2,4-dinitrobenzenesulfonamide, show potential as antimycobacterial agents, exhibiting higher potency than isoniazid against Mycobacterium tuberculosis (Malwal et al., 2012).

properties

IUPAC Name

N-benzylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-2-13(11,12)10-8-9-6-4-3-5-7-9/h2-7,10H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEYCKWJLKOCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299074
Record name N-(Phenylmethyl)ethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylethenesulfonamide

CAS RN

75454-03-4
Record name N-(Phenylmethyl)ethenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75454-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylmethyl)ethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Q Zang, S Javed, P Porubsky, F Ullah… - ACS Combinatorial …, 2012 - ACS Publications
… The validation of the Heck reaction was performed using tert-butyl 2-bromobenzylcarbamate 1{1} and N-benzylethenesulfonamide 2{5} (Table 1). The initial screening of Pd-catalysts …
Number of citations: 46 pubs.acs.org
GH Lushingtona, FZ Bashab, MG Organd, PR Hansona - academia.edu
… The validation of the Heck reaction was performed using tert-butyl 2-bromobenzylcarbamate 1{1} and N-benzylethenesulfonamide 2{5} (Table 1). The initial screening of Pd-catalysts …
Number of citations: 2 www.academia.edu
CD Cook - 2018 - search.proquest.com
… The final substrate of this study was N-benzylethenesulfonamide. Even under higher catalyst loading (20 mol%) thanthe typical conditions for HOPO cross metathesis, only the two …
Number of citations: 0 search.proquest.com

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